2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydro-2H-pyran ring, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves the reaction of 2-methylbenzoic acid with an amine derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted benzamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can be compared with other similar compounds, such as:
- 2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a benzamide group with a tetrahydro-2H-pyran ring substituted with a phenyl group and a methyl group.
Properties
IUPAC Name |
2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-5-6-10-18(16)19(22)21-15-20(11-13-23-14-12-20)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKNSGCYHCDOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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